molecular formula C19H24N8 B4017620 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine

6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine

货号 B4017620
分子量: 364.4 g/mol
InChI 键: WKHPJBILEJLXEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

作用机制

6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine works by inhibiting PARP, an enzyme involved in DNA repair. PARP is activated in response to DNA damage and plays a crucial role in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which can be converted to double-strand DNA breaks during DNA replication. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been shown to have a favorable pharmacokinetic profile with rapid absorption and elimination. It has a half-life of approximately 5 hours and is primarily metabolized by the liver. 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been shown to have a low potential for drug-drug interactions and is generally well-tolerated in clinical trials. The most common side effects include nausea, fatigue, and anemia.

实验室实验的优点和局限性

6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of PARP and has been extensively studied in preclinical and clinical trials. It has a favorable pharmacokinetic profile and is generally well-tolerated. However, there are some limitations to its use in lab experiments. 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has a relatively short half-life, which may limit its efficacy in some experimental settings. Additionally, its mechanism of action is dependent on the presence of DNA damage, which may limit its efficacy in cells with intact DNA repair pathways.

未来方向

There are several future directions for the development and use of 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. Several biomarkers, including BRCA mutations and homologous recombination deficiency, have been identified as predictors of response to PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Several studies have shown that the combination of PARP inhibitors with other DNA-damaging agents can enhance their efficacy. Finally, there is ongoing research into the development of next-generation PARP inhibitors with improved pharmacokinetic and pharmacodynamic properties.

科学研究应用

6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. Its ability to sensitize cancer cells to chemotherapy and radiation therapy has been demonstrated in several studies. 6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine has been shown to enhance the efficacy of several chemotherapeutic agents, including temozolomide, carboplatin, and cisplatin. It has also been shown to enhance the efficacy of radiation therapy in several cancer types, including breast cancer, lung cancer, and glioblastoma.

属性

IUPAC Name

6-[4-[(1-prop-2-enylbenzimidazol-2-yl)methyl]piperazin-1-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-2-7-27-15-6-4-3-5-14(15)22-18(27)13-25-8-10-26(11-9-25)17-12-16(20)23-19(21)24-17/h2-6,12H,1,7-11,13H2,(H4,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPJBILEJLXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC(=NC(=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。